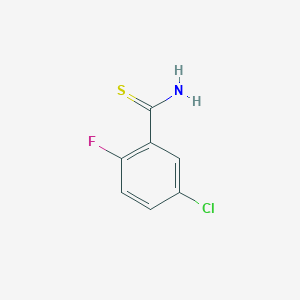

5-Chloro-2-fluorobenzene-1-carbothioamide

描述

5-Chloro-2-fluorobenzene-1-carbothioamide is a chemical compound with the molecular formula C7H5ClFNS and a molecular weight of 189.64 g/mol . It is characterized by the presence of a chloro and a fluoro substituent on a benzene ring, along with a carbothioamide group. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorobenzene-1-carbothioamide typically involves the reaction of 5-chloro-2-fluoroaniline with carbon disulfide and a base such as potassium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反应分析

Substitution Reactions

The chloro and fluoro groups undergo nucleophilic aromatic substitution (NAS) under specific conditions. The carbothioamide moiety also participates in substitution via sulfur-centered reactivity.

Oxidation and Reduction

The carbothioamide group is redox-active, enabling transformations to oxidized or reduced derivatives.

Cyclization Reactions

Carbothioamides participate in heterocycle formation, particularly in the presence of hydrazines or amines.

Condensation Reactions

The compound reacts with carbonyl-containing species to form Schiff bases or thioureas.

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (NAS): Chlorine at position 5 undergoes substitution via a two-step mechanism: (1) attack by nucleophile (e.g., OH⁻) and (2) departure of Cl⁻ stabilized by resonance with the carbothioamide group.

-

Thioamide Reactivity: The C=S bond facilitates thiophilic attacks, enabling alkylation or oxidation. For example, methylation occurs preferentially at sulfur due to its high electron density .

-

Cyclization Pathways: Acidic conditions promote protonation of the thioamide nitrogen, enhancing electrophilicity for cyclization with hydrazines .

Comparative Reactivity Table

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Chloro-2-fluorobenzene-1-carbothioamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions. The carbothioamide functional group is particularly valuable for creating compounds with enhanced biological activities.

Biological Research

Biological Activity Investigations

Research has indicated that this compound exhibits potential biological activities. It has been studied for its interactions with biomolecules, which may lead to therapeutic applications. Specifically, the compound has been investigated for its antimicrobial and anticancer properties .

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of carbothioamide derivatives, this compound was tested against various bacterial strains. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL for the most active derivatives.

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. It was tested against human cancer cell lines such as MCF-7 and HeLa. The study revealed that certain derivatives exhibited IC50 values as low as 17 µM against HeLa cells, indicating substantial cytotoxic activity and the potential to induce apoptosis in treated cells .

Medicinal Applications

Therapeutic Properties

The compound is being explored for its therapeutic potential in treating various diseases, including cancer. Its ability to interact with specific molecular targets suggests that it could play a role in drug development aimed at inhibiting cancer cell proliferation .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized compounds used in agrochemicals and other industrial products.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Research | Antimicrobial and anticancer studies |

| Medicinal Applications | Potential therapeutic agent against cancer |

| Industrial Applications | Development of new materials and agrochemicals |

作用机制

The mechanism of action of 5-Chloro-2-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets .

相似化合物的比较

Similar Compounds

- 5-Chloro-2-fluorobenzene-1-carboxamide

- 5-Chloro-2-fluorobenzene-1-sulfonamide

- 5-Chloro-2-fluorobenzene-1-thiol

Uniqueness

5-Chloro-2-fluorobenzene-1-carbothioamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, along with a carbothioamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-2-fluorobenzene-1-carbothioamide in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use vapor respirators and ensure proper ventilation (e.g., local exhaust systems) .

- Skin/Hand Protection : Wear nitrile gloves and full-body protective clothing to avoid dermal exposure.

- Emergency Measures : In case of accidental release, use inert absorbents (e.g., sand) and avoid direct contact. Safety showers and eye wash stations must be accessible .

- Storage : Store in a cool, dry place (<4°C) to prevent degradation, similar to structurally related fluorinated benzaldehyde derivatives .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC/GC with a flame ionization detector (FID) for purity assessment (>95% threshold recommended for synthetic intermediates) .

- Spectroscopy : Confirm the structure via -NMR (chloro and fluorine substituents show distinct splitting patterns) and FT-IR (amide C=O stretch ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can resolve isotopic patterns for Cl/F-containing compounds .

Q. What are the optimal synthetic routes for preparing this compound?

- Methodological Answer :

- Step 1 : Start with 4-chloro-2-fluorobenzaldehyde (CAS 61072-56-8) as a precursor. Optimize chlorination using SOCl or PCl in anhydrous conditions .

- Step 2 : Introduce the carbothioamide group via thionation of the corresponding benzamide using Lawesson’s reagent or PS. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Yield Optimization : Use a molar ratio of 1:1.2 (aldehyde:thionating agent) at 80–100°C under nitrogen .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X1 | 70°C | 100°C |

| X2 | 1:1 | 1:1.5 |

| X3 | Toluene | DMF |

Q. How can computational modeling resolve contradictions in the bioactivity data of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial glycogen phosphorylase). Compare with experimental IC values .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å indicates poor binding .

- Data Reconciliation : Cross-validate computational predictions with in vitro assays (e.g., MIC values against S. aureus). Discrepancies may arise from solvation effects or protonation states .

Q. What strategies mitigate instability of this compound under acidic conditions?

- Methodological Answer :

- Stabilizers : Add 1–2% w/w of antioxidants like BHT (butylated hydroxytoluene) to prevent decomposition .

- pH Control : Maintain reaction pH >7 using buffered systems (e.g., phosphate buffer, pH 7.4). Acidic conditions promote hydrolysis of the carbothioamide group .

- Alternative Solvents : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce reactivity .

Q. How can AI-driven tools enhance the design of novel derivatives of this compound?

- Methodological Answer :

- Generative Models : Use platforms like COMSOL Multiphysics integrated with AI to predict substituent effects on electronic properties (e.g., Hammett σ values) .

- Retrosynthesis : Deploy IBM RXN for Chemistry to propose synthetic pathways for fluorine/chlorine-substituted analogs .

- High-Throughput Screening (HTS) : AI algorithms analyze spectral libraries (NIST WebBook) to prioritize candidates with optimal logP and solubility .

属性

IUPAC Name |

5-chloro-2-fluorobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUGDACQZPGSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=S)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247920-85-9 | |

| Record name | 5-chloro-2-fluorobenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。